2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide
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Overview
Description
“2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide” is a chemical compound with the CAS Number: 1520596-03-5 . It has a molecular weight of 184.16 . The IUPAC name for this compound is ®-2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11F3N2O/c1-3-11-4(12)5(2,10)6(7,8)9/h3,10H2,1-2H3,(H,11,12) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is an oil at room temperature . It has a molecular weight of 184.16 and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Environmental Monitoring and Human Exposure Assessment
A study conducted on perfluorinated alkyl sulfonamides (PFASs) focused on their occurrence in indoor and outdoor air and indoor dust. This research aimed at understanding the environmental presence and potential human exposure to these compounds, indicating an interest in monitoring environmental pollutants and assessing health risks associated with chemical exposure (Shoeib et al., 2005).
Toxicology and Metabolism Studies
Research on acrylamide metabolism in humans following oral administration investigated the metabolism pathways and hemoglobin adduct formation. Such studies are crucial for understanding the toxicological impact of chemicals and their metabolites on human health (Fennell et al., 2005).
Novel Psychoactive Substances (NPS) Identification and Effects
Safety and Hazards
properties
IUPAC Name |
2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c1-3-11-4(12)5(2,10)6(7,8)9/h3,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXRFFAEKVUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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